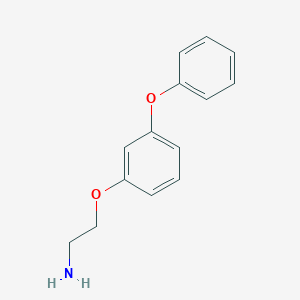![molecular formula C23H14N6S B11048254 2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048254.png)
2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure holds promise. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which combine two pharmaceutically active moieties: triazole and thiadiazine . These heterocyclic compounds play a crucial role in drug design and development due to their diverse pharmacological activities.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves intricate steps. One efficient method employs a one-pot, catalyst-free procedure at room temperature, starting from dibenzoylacetylene. This approach yields highly functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and our target compound .
Reaction Conditions::Starting Material: Dibenzoylacetylene
Reaction Steps: Multistep process involving cyclization and functionalization
Yield: Approximately 52%
Melting Point: 222.4–223.8 °C
Spectral Data:
Industrial Production:: While industrial-scale production methods are not widely documented, research labs often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions
Reduction: Can be reduced
Substitution: Susceptible to substitution reactions
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC)
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄)
Substitution: Various nucleophiles (e.g., amines, halides)
Major Products:: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: As a versatile building block for novel molecules
Biology: In drug discovery and bioactivity studies
Medicine: Investigated for potential therapeutic effects
Industry: As a precursor for specialized materials
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Uniqueness::
- The fusion of triazole and thiadiazine moieties sets it apart.
- Its hydrogen bond accepting and donating characteristics enhance its bioactive profile.
properties
Molecular Formula |
C23H14N6S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(2-phenylquinolin-4-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H14N6S/c1-2-7-15(8-3-1)20-13-18(17-10-4-5-11-19(17)25-20)22-28-29-21(26-27-23(29)30-22)16-9-6-12-24-14-16/h1-14H |
InChI Key |
SEMRLTXZRBUZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(3-Hydroxypropyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-F]purine-2,4(3H,8H)-dione](/img/structure/B11048181.png)
![1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea](/img/structure/B11048183.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11048188.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11048194.png)
![methyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11048196.png)
![1-(3-chloro-2-methylphenyl)-6-(2-methylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048204.png)


![1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B11048223.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11048233.png)

![2-{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11048251.png)